

Biophysical Characterization of XY028-140

Binding: A Technical Guide

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Compound of Interest

Compound Name: XY028-140

Cat. No.: B8176020

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Introduction

XY028-140 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).^{[1][2][3]} As a heterobifunctional molecule, **XY028-140** simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target kinases.^{[1][4][5]} This technical guide provides a comprehensive overview of the biophysical characterization of **XY028-140** binding, offering detailed experimental protocols and data presentation formats essential for researchers in drug development. While specific biophysical data for **XY028-140** are not publicly available, this guide presents illustrative data from analogous CDK4/6 PROTACs to provide a framework for understanding its binding characteristics.

Mechanism of Action

XY028-140 operates through the formation of a ternary complex, bringing a target protein (CDK4 or CDK6) into close proximity with the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The degradation of CDK4 and CDK6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, a key event in cell cycle progression. This ultimately leads to cell cycle arrest at the G1/S checkpoint and the suppression of tumor cell proliferation.^{[1][6]}

Quantitative Binding Data

The following tables summarize the known inhibitory activity of **XY028-140** and provide a template for the presentation of further biophysical binding data, populated with representative values from similar CDK4/6 PROTACs.

Table 1: In-Vitro Inhibitory Activity of **XY028-140**

Target	Assay	IC50 (nM)
CDK4/cyclin D1	Kinase Assay	0.38[4][7]
CDK6/cyclin D1	Kinase Assay	0.28[4][7]

Table 2: Illustrative Binary Binding Affinities of a CDK4/6 PROTAC

Interacting Molecules	Technique	Dissociation Constant (Kd) (nM)
PROTAC to CDK4/cyclin D1	SPR	[Data not available for XY028-140]
PROTAC to CDK6/cyclin D1	SPR	[Data not available for XY028-140]
PROTAC to CRBN/DDB1	SPR	[Data not available for XY028-140]

Table 3: Illustrative Ternary Complex Formation and Cooperativity

Ternary Complex	Technique	Dissociation Constant (Kd) (nM)	Cooperativity (α)
CDK4/cyclin D1 - PROTAC - CRBN/DDB1	SPR	[Data not available for XY028-140]	[Data not available for XY028-140]
CDK6/cyclin D1 - PROTAC - CRBN/DDB1	SPR	[Data not available for XY028-140]	[Data not available for XY028-140]

Table 4: Illustrative Thermodynamic Parameters of Binding (ITC)

Binding Interaction	ΔH (kcal/mol)	$-T\Delta S$ (kcal/mol)	ΔG (kcal/mol)
PROTAC to CDK6/cyclin D1	[Data not available for XY028-140]	[Data not available for XY028-140]	[Data not available for XY028-140]
PROTAC to CRBN/DDB1	[Data not available for XY028-140]	[Data not available for XY028-140]	[Data not available for XY028-140]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_d) for the binary and ternary complexes.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chips (e.g., CM5, NTA)

- Recombinant proteins: CDK4/cyclin D1, CDK6/cyclin D1, CRBN/DDB1 complex (with appropriate tags for immobilization, e.g., His-tag, Biotin)
- **XY028-140**
- Running buffer (e.g., HBS-EP+)
- Immobilization reagents (e.g., EDC/NHS for amine coupling, Ni-NTA for His-tag capture)

Methodology:

- Immobilization:
 - For binary interaction analysis, immobilize the target protein (e.g., His-tagged CDK6/cyclin D1 or biotinylated CRBN/DDB1) onto the sensor chip surface.
- Analyte Injection:
 - Inject a series of concentrations of the analyte (e.g., **XY028-140**) over the immobilized surface.
 - Monitor the change in the SPR signal (Response Units, RU) over time.
- Ternary Complex Analysis:
 - To measure ternary complex formation, immobilize one of the proteins (e.g., CRBN/DDB1).
 - Inject a pre-incubated mixture of the PROTAC (**XY028-140**) and the second protein (e.g., CDK6/cyclin D1) at various concentrations.
- Data Analysis:
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a , k_d , and K_d .
 - Cooperativity (α) can be calculated as the ratio of the binary K_d to the ternary K_d .

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (K_d), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

Materials:

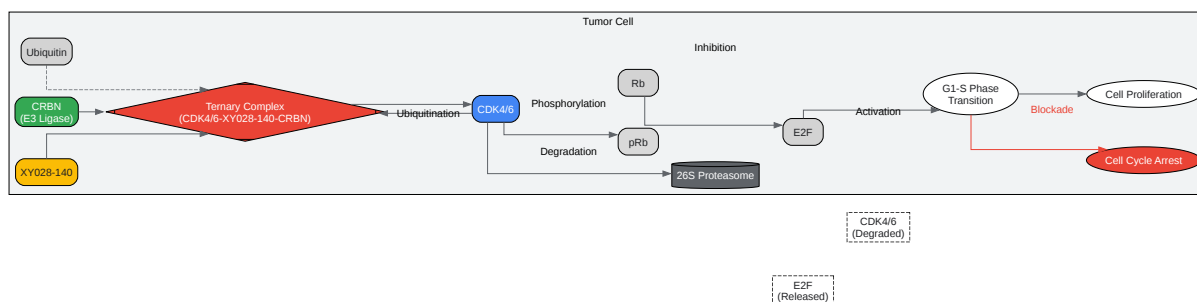
- Isothermal Titration Calorimeter
- Recombinant proteins (CDK4/cyclin D1, CDK6/cyclin D1, CRBN/DDB1)
- **XY028-140**
- Dialysis buffer

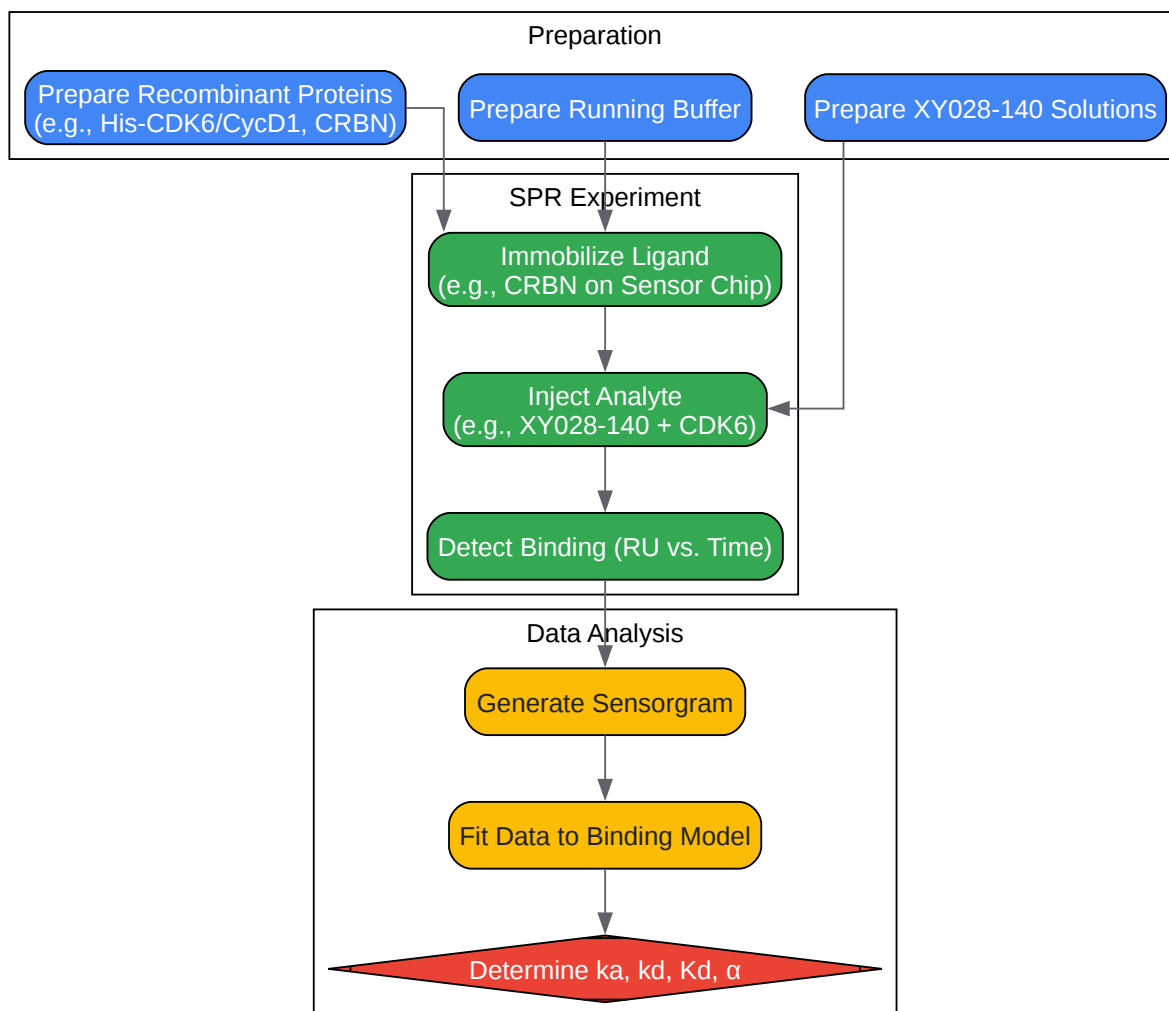
Methodology:

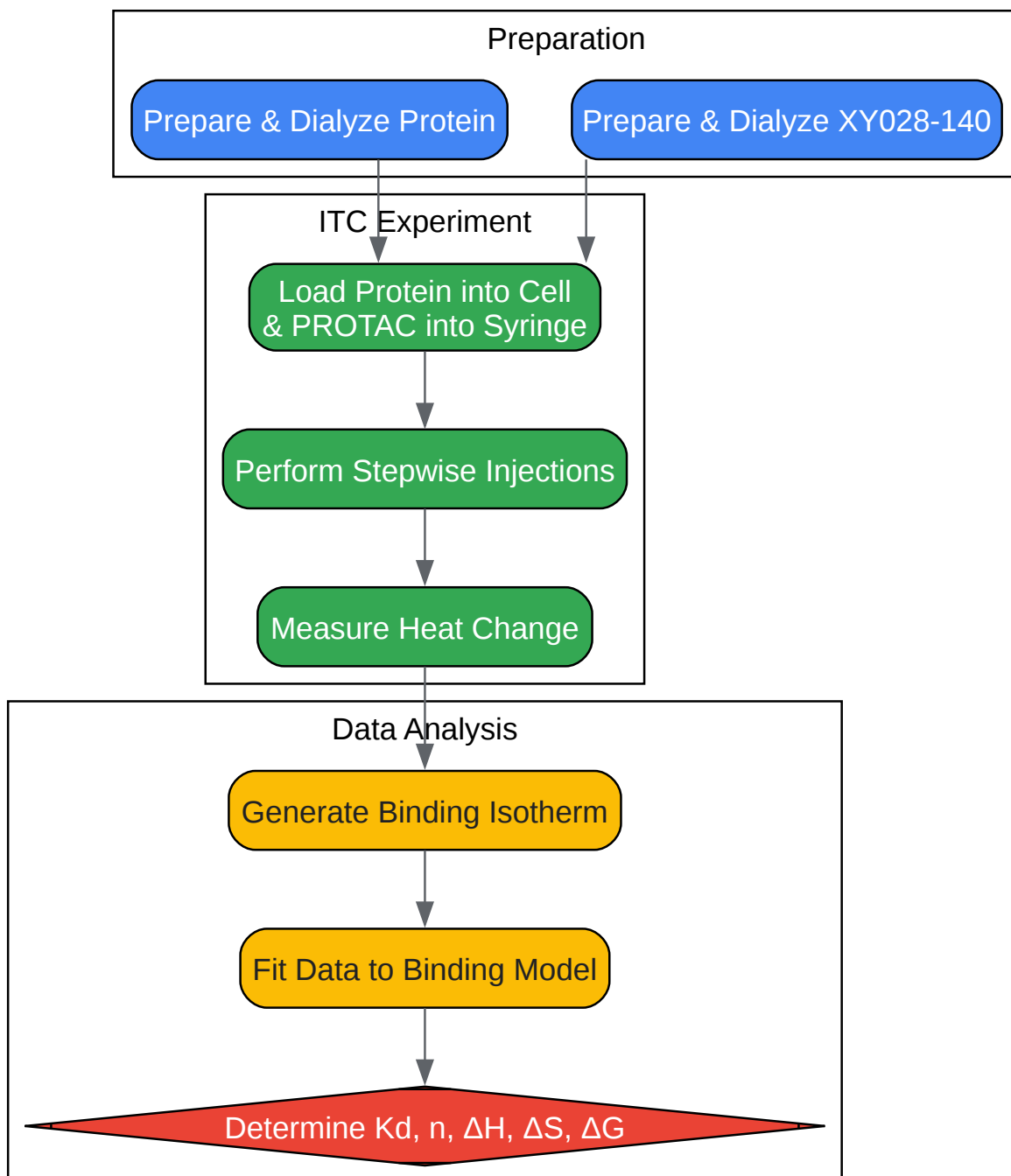
- Sample Preparation:
 - Dialyze both the protein and the PROTAC in the same buffer to minimize buffer mismatch effects.
 - Load the protein solution into the sample cell and the PROTAC solution into the syringe.
- Titration:
 - Perform a series of small injections of the PROTAC into the protein solution.
 - Measure the heat released or absorbed after each injection.
- Data Analysis:
 - Integrate the heat flow peaks to generate a binding isotherm.

- Fit the isotherm to a suitable binding model to extract the thermodynamic parameters (K_d , n , ΔH).
- The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: $\Delta G = -RT\ln(K_a) = \Delta H - T\Delta S$.

Visualizations







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Email: info@benchchem.com